

Addressing the stability of Evogliptin tartrate in aqueous solutions for research

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Compound of Interest

Compound Name: *Evogliptin tartrate*

Cat. No.: *B601472*

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Technical Support Center: Evogliptin Tartrate Aqueous Stability

This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for addressing the stability of **Evogliptin tartrate** in aqueous solutions during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of **Evogliptin tartrate** in aqueous solutions?

A1: The stability of **Evogliptin tartrate** in aqueous solutions is primarily influenced by pH, exposure to oxidative conditions, and, to a lesser extent, temperature and light. Forced degradation studies have shown that **Evogliptin tartrate** is susceptible to degradation under acidic, basic, and oxidative stress.^{[1][2][3][4]}

Q2: What are the recommended storage conditions for **Evogliptin tartrate** stock solutions?

A2: For short-term storage, stock solutions should be stored at 4°C. For long-term storage, it is recommended to store aliquots in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months to minimize degradation.^{[5][6][7][8]} It is also advisable to protect solutions from light.^{[2][3][4]}

Q3: Is **Evogliptin tartrate** susceptible to hydrolysis?

A3: Yes, studies indicate that **Evogliptin tartrate** undergoes hydrolysis in both acidic and alkaline conditions, leading to significant degradation.[4][9] Therefore, maintaining a neutral pH is crucial for the stability of aqueous solutions.

Q4: How does oxidation affect the stability of **Evogliptin tartrate**?

A4: **Evogliptin tartrate** is particularly sensitive to oxidative stress. The presence of oxidizing agents, such as hydrogen peroxide, can lead to considerable degradation.[1][2] It is important to use high-purity water and avoid sources of oxidative contamination.

Q5: What are the known degradation products of **Evogliptin tartrate**?

A5: While specific degradation pathways are not fully elucidated in all public literature, forced degradation studies have identified the formation of several degradation products under stress conditions.[3][9] In metabolic studies, major metabolites have been identified as evogliptin acid and hydroxyevogliptin in rats, and hydroxyevogliptin glucuronide and hydroxyevogliptin in dogs.[10][11] Researchers should be aware of the potential for multiple degradation products when analyzing the stability of their samples.

Troubleshooting Guide

Issue	Possible Cause	Recommended Action
Unexpectedly low concentration of Evogliptin tartrate in my aqueous solution.	Degradation due to improper pH. Evogliptin tartrate is known to degrade in acidic and basic conditions.[4]	- Verify the pH of your solution. If possible, adjust to a neutral pH.- For future preparations, use a buffer system to maintain a stable pH.
Oxidative degradation. The compound is susceptible to oxidation.[1][2]	- Prepare solutions using freshly degassed, high-purity water.- Avoid introducing any potential oxidizing agents into your solution.	
Thermal degradation. Although less significant than hydrolysis and oxidation, elevated temperatures can contribute to degradation.[1][2][4]	- Store stock solutions and working solutions at recommended temperatures (4°C for short-term, -20°C or -80°C for long-term).[5][6][7][8]- Avoid repeated freeze-thaw cycles.[8]	
Appearance of unknown peaks in my chromatogram during analysis.	Formation of degradation products. These can arise from hydrolysis, oxidation, or photolysis.[3][9]	- Perform a forced degradation study to tentatively identify potential degradation products.- Use a stability-indicating analytical method, such as the one described in the experimental protocols section, to resolve the parent drug from its degradants.
Inconsistent results between experiments.	Variability in solution preparation and storage. Inconsistent pH, exposure to light, or temperature fluctuations can lead to variable degradation.	- Standardize your protocol for solution preparation, including the source of water, pH measurement and adjustment, and sonication for dissolution.- Ensure consistent storage conditions for all samples.

Quantitative Stability Data

The following table summarizes the results from various forced degradation studies on **Evogliptin tartrate**. These studies intentionally subject the drug to harsh conditions to understand its intrinsic stability.

Stress Condition	Reagent/Method	Duration	Temperature	% Degradation	Reference
Acidic Hydrolysis	1M HCl	4 hours	Not specified	Not specified, but degradation observed	[2]
Acidic Hydrolysis	0.1N HCl	30 minutes	60°C	5.02%	[4]
Alkaline Hydrolysis	0.1N NaOH	3 hours	Not specified	Not specified, but degradation observed	[1]
Alkaline Hydrolysis	0.1N NaOH	30 minutes	60°C	2.38%	[4]
Oxidative Degradation	3% H ₂ O ₂	10 hours	Not specified	22.11% (standard), 21.79% (tablet)	[1]
Oxidative Degradation	0.3% H ₂ O ₂	12 hours	60°C	0.44% (No significant degradation)	[4]
Thermal Degradation	Dry Heat (Oven)	16 hours	105°C	Not specified, but degradation observed	[1][2]
Thermal Degradation	Dry Heat	1 hour	Not specified	0.85% (No significant degradation)	[4]
Photolytic Degradation	UV Chamber	1 hour	Not specified	Not specified, but degradation observed	[1][2]

Photolytic Degradation	UV Light (254 nm)	1 hour	Not specified	0.63% (No significant degradation)	[4]
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Experimental Protocols

Protocol 1: Preparation of Evogliptin Tartrate Stock Solution

- Accurately weigh 10 mg of **Evogliptin tartrate** powder.
- Transfer the powder to a 10 mL volumetric flask.
- Dissolve the powder in a suitable solvent (e.g., methanol or deionized water) and make up the volume to the mark to obtain a concentration of 1 mg/mL.[\[1\]](#)
- If using an aqueous solvent, sonicate the solution for 10-15 minutes to ensure complete dissolution.[\[4\]](#)
- For long-term storage, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Protocol 2: Forced Degradation Study (Stress Testing)

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of **Evogliptin tartrate**.

a) Acid Hydrolysis:

- To 1 mL of **Evogliptin tartrate** stock solution (1 mg/mL) in a 10 mL volumetric flask, add 1 mL of 1M HCl.
- Keep the flask at room temperature for a specified duration (e.g., 4 hours).[\[2\]](#)
- After the incubation period, neutralize the solution with an equivalent amount of 1M NaOH.
- Dilute the solution to the final volume with the mobile phase of the analytical method.

b) Alkaline Hydrolysis:

- To 1 mL of **Evogliptin tartrate** stock solution (1 mg/mL) in a 10 mL volumetric flask, add 1 mL of 0.1N NaOH.
- Keep the flask at room temperature for a specified duration (e.g., 3 hours).^[1]
- After the incubation period, neutralize the solution with an equivalent amount of 0.1N HCl.
- Dilute the solution to the final volume with the mobile phase.

c) Oxidative Degradation:

- To 1 mL of **Evogliptin tartrate** stock solution (1 mg/mL) in a 10 mL volumetric flask, add 1 mL of 3% H₂O₂.
- Keep the flask at room temperature for a specified duration (e.g., 10 hours), protected from light.^[1]
- Dilute the solution to the final volume with the mobile phase.

d) Thermal Degradation:

- Place the solid **Evogliptin tartrate** powder in an oven at 105°C for a specified duration (e.g., 16 hours).^{[1][2]}
- After exposure, allow the powder to cool to room temperature.
- Prepare a solution of a known concentration from the heat-treated powder for analysis.

e) Photolytic Degradation:

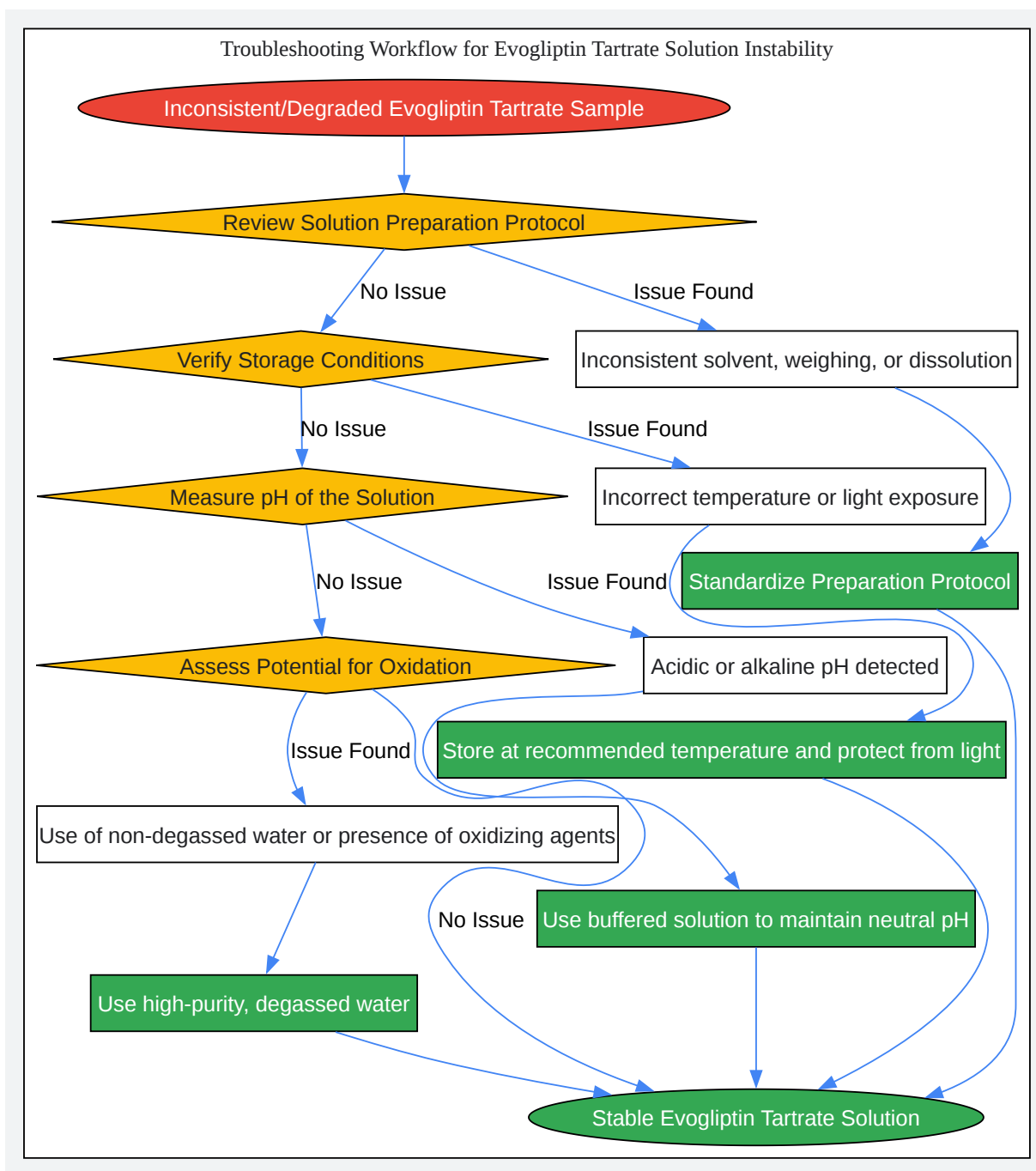
- Expose the solid **Evogliptin tartrate** powder to UV light (e.g., at 254 nm) in a UV chamber for a specified duration (e.g., 1 hour).^{[2][4]}
- Prepare a solution of a known concentration from the UV-exposed powder for analysis.

Protocol 3: Stability-Indicating RP-HPLC Method

This is an example of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method that can be used to separate **Evogliptin tartrate** from its degradation products.

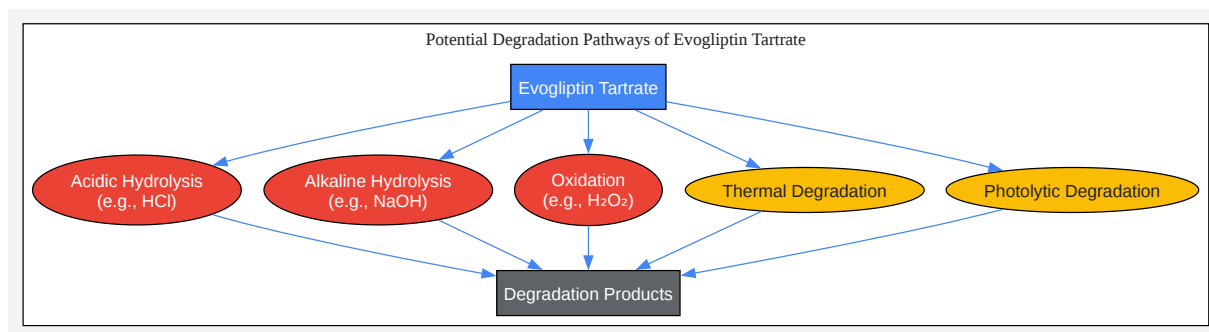
- Column: Hypersil BDS C18 (250 mm x 4.6 mm, 5 μ m)[2] or equivalent.
- Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH 4.5) and methanol in a ratio of 45:55 (v/v).[2]
- Flow Rate: 1.0 mL/min.[2]
- Detection Wavelength: 265 nm.[2]
- Injection Volume: 20 μ L.[2]
- Column Temperature: Ambient.

Visualizations



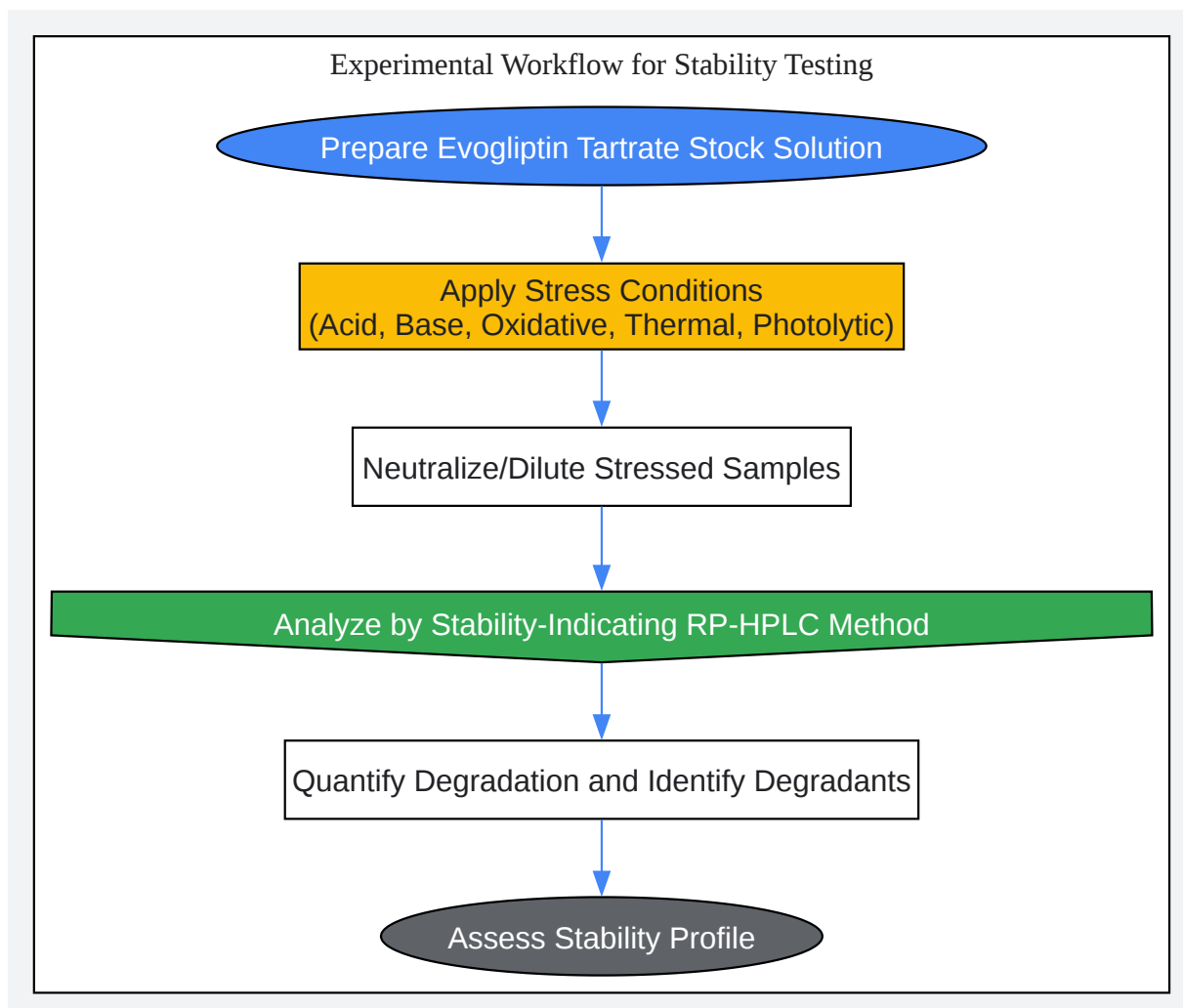
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Caption: Troubleshooting workflow for **Evogliptin tartrate** solution instability.



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Caption: Potential degradation pathways of **Evogliptin tartrate** under stress conditions.



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Caption: Experimental workflow for assessing the stability of **Evogliptin tartrate**.

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